3-Geranyl-4-methoxybenzoic acid

Description

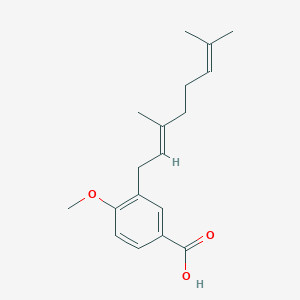

Structure

3D Structure

Propriétés

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-13(2)6-5-7-14(3)8-9-15-12-16(18(19)20)10-11-17(15)21-4/h6,8,10-12H,5,7,9H2,1-4H3,(H,19,20)/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSAYXMNBDVWDA-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C(=O)O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating 3-Geranyl-4-methoxybenzoic Acid from Piper aduncum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of 3-Geranyl-4-methoxybenzoic acid, a bioactive natural product found in Piper aduncum. This document outlines the necessary experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate the replication and further investigation of this compound for research and drug development purposes.

Introduction

Piper aduncum, commonly known as spiked pepper, is a plant species rich in a variety of secondary metabolites, including phenylpropanoids, chalcones, flavonoids, and benzoic acid derivatives. Among these, 3-Geranyl-4-methoxybenzoic acid has garnered interest for its potential biological activities. This prenylated benzoic acid derivative has been identified as a constituent of P. aduncum leaves and has demonstrated notable biological effects, including potent and selective activity against Leishmania braziliensis. The isolation and purification of this compound are critical steps for its further pharmacological evaluation and potential development as a therapeutic agent.

Experimental Protocols

While the seminal work by Baldoqui et al. (1999) first reported the isolation of 3-(3',7'-dimethyl-2',6'-octadienyl)-4-methoxybenzoic acid from Piper aduncum, detailed experimental procedures can be synthesized from methodologies employed for the separation of similar prenylated benzoic acid derivatives from the Piper genus. The following protocol is a comprehensive representation of these established techniques.

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Piper aduncum are collected. Proper botanical identification is crucial to ensure the correct plant species is used.

-

Drying: The leaves are air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

-

Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered leaf material is subjected to exhaustive extraction with a suitable organic solvent. Dichloromethane (CH₂Cl₂) or ethanol (B145695) are commonly used solvents for this purpose. Maceration or Soxhlet extraction are appropriate techniques.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Chromatographic Purification

A multi-step chromatographic approach is typically employed to isolate 3-Geranyl-4-methoxybenzoic acid from the complex crude extract.

-

Initial Fractionation (Column Chromatography):

-

The crude extract is adsorbed onto a small amount of silica (B1680970) gel and applied to a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Fine Purification (Preparative TLC or HPLC):

-

Fractions enriched with 3-Geranyl-4-methoxybenzoic acid are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

For preparative TLC, the enriched fraction is applied as a band onto a silica gel plate and developed with an appropriate solvent system (e.g., hexane-ethyl acetate mixtures). The band corresponding to the target compound is scraped off, and the compound is eluted with a polar solvent.

-

For HPLC, a reversed-phase column (e.g., C18) with a mobile phase gradient of acetonitrile (B52724) and water is a suitable system for final purification.

-

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₂₄O₃ |

| Molecular Weight | 288.38 g/mol |

| Appearance | White solid |

Spectroscopic Data

The structural elucidation of 3-Geranyl-4-methoxybenzoic acid is achieved through the analysis of its spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | d | 1H | H-6 |

| 7.90 | dd | 1H | H-2 |

| 6.90 | d | 1H | H-5 |

| 5.30 | t | 1H | H-2' |

| 5.10 | t | 1H | H-6' |

| 3.90 | s | 3H | OCH₃ |

| 3.45 | d | 2H | H-1' |

| 2.10 | m | 4H | H-4', H-5' |

| 1.80 | s | 3H | H-8' |

| 1.65 | s | 3H | H-10' |

| 1.60 | s | 3H | H-9' |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C-7 (COOH) |

| 161.0 | C-4 |

| 139.0 | C-3' |

| 132.0 | C-6 |

| 131.5 | C-7' |

| 129.0 | C-2 |

| 124.0 | C-6' |

| 122.5 | C-2' |

| 122.0 | C-1 |

| 110.0 | C-5 |

| 55.5 | OCH₃ |

| 39.5 | C-5' |

| 29.0 | C-1' |

| 26.5 | C-4' |

| 25.5 | C-10' |

| 17.5 | C-9' |

| 16.0 | C-8' |

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | m/z |

| ES-MS | Positive | 289 [M+H]⁺ |

Mandatory Visualizations

Experimental Workflow

Unraveling the Molecular Blueprint: A Technical Guide to the Hypothesized Mechanism of Action of 3-Geranyl-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence elucidating the specific mechanism of action for 3-Geranyl-4-methoxybenzoic acid is limited in current scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on robust evidence from structurally analogous compounds, including geranylated and methoxybenzoic acid derivatives. The proposed pathways and experimental data should be considered as a foundational framework for future research and validation.

Executive Summary

3-Geranyl-4-methoxybenzoic acid is a prenylated phenolic compound with a chemical structure suggestive of significant biological activity. While direct studies are sparse, analysis of its structural components—a geranyl group attached to a methoxybenzoic acid backbone—allows for the formulation of a strong hypothesis regarding its mechanism of action. Evidence from closely related molecules suggests that 3-Geranyl-4-methoxybenzoic acid likely exerts its effects through the modulation of key inflammatory pathways. This technical guide consolidates the available data on these related compounds to propose a multi-faceted mechanism of action, focusing on the inhibition of pro-inflammatory enzymes and the modulation of critical signaling cascades. The primary hypothesized actions include the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), interference with the NF-κB signaling pathway, and potential activation of peroxisome proliferator-activated receptor-gamma (PPARγ). This document provides a comprehensive overview of these potential mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols for validation, and visual diagrams of the implicated signaling pathways.

Hypothesized Mechanism of Action: A Multi-pronged Approach to Inflammatory Modulation

The anti-inflammatory potential of phenolic compounds is often enhanced by the addition of a lipophilic prenyl group, such as a geranyl moiety. This structural feature can improve membrane permeability and interaction with molecular targets. Based on the activities of structurally similar compounds, the mechanism of action of 3-Geranyl-4-methoxybenzoic acid is likely centered on the attenuation of inflammatory responses through several key pathways.

Inhibition of Pro-Inflammatory Enzymes: COX and 5-LOX

A primary and well-documented mechanism for many anti-inflammatory agents is the inhibition of enzymes involved in the arachidonic acid cascade. Geranylated flavonoids have demonstrated the ability to inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1] These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][3] The inhibition of the NF-κB signaling cascade is a key mechanism for many anti-inflammatory compounds.[4][5] It is hypothesized that 3-Geranyl-4-methoxybenzoic acid may interfere with this pathway, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of NF-κB to the nucleus and halt the transcription of pro-inflammatory genes.

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism

PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation.[6] Specifically, PPARγ activation has been shown to exert anti-inflammatory effects. Several benzoic acid derivatives have been identified as PPARγ agonists.[6][7] It is plausible that 3-Geranyl-4-methoxybenzoic acid could act as a PPARγ agonist, leading to the transrepression of pro-inflammatory genes.

Quantitative Data from Structurally Related Compounds

The following table summarizes the quantitative data on the biological activities of compounds structurally related to 3-Geranyl-4-methoxybenzoic acid. This data provides a benchmark for the potential potency of the target compound.

| Compound Name | Assay | Target | IC50 / Activity | Reference |

| 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid | TPA-induced mouse ear edema | In vivo inflammation | 65% inhibition at 500 µ g/ear | [8][9] |

| Diplacone (a geranylated flavanone) | Cyclooxygenase-1 (COX-1) Inhibition | COX-1 | IC50: 10.2 µM | [1] |

| Diplacone (a geranylated flavanone) | Cyclooxygenase-2 (COX-2) Inhibition | COX-2 | IC50: 2.8 µM | [1] |

| Diplacone (a geranylated flavanone) | 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX | IC50: 3.1 µM | [1] |

| 2-(1'-geranyloxy)-4,6,beta-trihydroxyacetophenone | Superoxide anion generation | Neutrophil function | IC50 < 4 µg/mL | [10] |

| 4-(1'-geranyloxy)-2,6,beta-trihydroxyacetophenone | Elastase release | Neutrophil function | IC50 < 4 µg/mL | [10] |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | In vivo inflammation | 48.9–63.1% edema inhibition (25 & 125 mg/kg) | [11] |

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanism of action of 3-Geranyl-4-methoxybenzoic acid, a series of in vitro and cell-based assays are recommended. The following protocols are based on standard methodologies used for evaluating anti-inflammatory compounds.[12][13]

General Experimental Workflow

COX and 5-LOX Inhibition Assays (In Vitro)

-

Principle: These assays measure the ability of a test compound to inhibit the activity of purified COX-1, COX-2, and 5-LOX enzymes.

-

Methodology:

-

Purified enzymes (COX-1, COX-2, or 5-LOX) are pre-incubated with various concentrations of 3-Geranyl-4-methoxybenzoic acid or a reference inhibitor (e.g., indomethacin (B1671933) for COX, zileuton (B1683628) for 5-LOX).

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

The production of prostaglandins (for COX assays) or leukotrienes (for 5-LOX assays) is quantified using methods such as enzyme immunoassay (EIA) or high-performance liquid chromatography (HPLC).

-

The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined.[1][13]

-

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

-

Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Methodology:

-

Macrophage cell lines (e.g., RAW 264.7 or THP-1) are cultured in 96-well plates.

-

Cells are pre-treated with various concentrations of 3-Geranyl-4-methoxybenzoic acid for 1 hour.

-

Inflammation is induced by stimulating the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated by comparing it to the LPS-stimulated control. The IC50 value is then determined.[13]

-

Pro-inflammatory Cytokine Inhibition Assay

-

Principle: This assay quantifies the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages treated with the test compound.

-

Methodology:

-

RAW 264.7 or THP-1 cells are seeded in 24-well plates and pre-treated with the test compound.

-

The cells are then stimulated with LPS for 24 hours.

-

The cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-6 in the supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

The percentage of cytokine inhibition is calculated, and IC50 values are determined.[12]

-

NF-κB Nuclear Translocation and Activation Assays

-

Principle: These assays determine if the compound inhibits the activation of the NF-κB pathway.

-

Methodology:

-

Western Blot:

-

LPS-stimulated macrophages are treated with the test compound.

-

Cytoplasmic and nuclear protein fractions are isolated.

-

Western blotting is performed to detect the levels of phosphorylated and total IκBα in the cytoplasm and the p65 subunit of NF-κB in the nucleus. A decrease in nuclear p65 and an increase in cytoplasmic IκBα would indicate inhibition.

-

-

Reporter Gene Assay:

-

Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

The cells are then treated with the test compound and stimulated with an NF-κB activator (e.g., TNF-α).

-

The reporter gene expression is measured (e.g., via luminescence). A reduction in reporter activity indicates inhibition of the NF-κB pathway.[14]

-

-

Computationally Predicted Targets

While experimental validation is crucial, computational predictions can offer initial insights into potential molecular targets. For 3-Geranyl-4-methoxybenzoic acid, the Super-PRED database predicts the following potential targets:

-

Geranylgeranyl pyrophosphate synthetase: An enzyme in the mevalonate (B85504) pathway, which is involved in the synthesis of isoprenoids.

-

Glycine transporter 2: A transporter involved in neurotransmission.

It is important to note that these are predictions and require experimental verification to confirm any functional interaction.

Conclusion and Future Directions

While direct experimental data on 3-Geranyl-4-methoxybenzoic acid is currently lacking, a strong hypothesis for its mechanism of action can be formulated based on the well-documented activities of its structural analogs. The evidence strongly suggests that this compound likely functions as an anti-inflammatory agent through a multi-targeted approach, including the inhibition of key enzymes in the arachidonic acid cascade (COX and 5-LOX), the suppression of the pro-inflammatory NF-κB signaling pathway, and potentially through the activation of the anti-inflammatory nuclear receptor PPARγ.

The experimental protocols and quantitative data presented in this guide provide a solid foundation for initiating research to validate these hypotheses. Future studies should focus on performing these in vitro and cell-based assays with 3-Geranyl-4-methoxybenzoic acid to confirm its biological activity and elucidate its precise molecular targets. Such research will be pivotal in determining the therapeutic potential of this compound for inflammatory diseases.

References

- 1. Anti-inflammatory Activity of Natural Geranylated Flavonoids: Cyclooxygenase and Lipoxygenase Inhibitory Properties and Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalsciencebooks.info [globalsciencebooks.info]

- 4. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

3-Geranyl-4-methoxybenzoic Acid: A Technical Whitepaper on a Novel Bioactive Compound

Disclaimer: Information regarding the specific discovery, synthesis, and biological activity of 3-Geranyl-4-methoxybenzoic acid is limited in currently available scientific literature. This document provides a comprehensive overview based on existing data for structurally related compounds to infer its potential properties and significance, highlighting areas for future research.

Introduction

3-Geranyl-4-methoxybenzoic acid is a prenylated phenolic compound.[1] While direct studies on this specific molecule are not extensively documented, the structural motifs it possesses—a geranyl group attached to a methoxybenzoic acid backbone—are found in numerous natural and synthetic compounds with significant biological activities.[2][3][4] This technical guide aims to consolidate the available information on its potential discovery, outline a plausible synthetic route, and discuss its likely biological significance and mechanism of action based on data from analogous compounds. This paper is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of novel prenylated phenolics.

Discovery and Natural Occurrence

While 3-Geranyl-4-methoxybenzoic acid has not been prominently reported as a natural product, many similar geranylated and prenylated benzoic acid derivatives have been isolated from various plant species, particularly from the Piper genus.[2][3] These compounds are often products of plant secondary metabolism and contribute to the plant's defense mechanisms.

Hypothetical Discovery Workflow:

The discovery of a novel compound like 3-Geranyl-4-methoxybenzoic acid would typically follow a bioassay-guided fractionation approach.

Caption: Bioassay-guided isolation workflow for natural products.

Synthesis of 3-Geranyl-4-methoxybenzoic Acid

A plausible synthetic route for 3-Geranyl-4-methoxybenzoic acid involves the C-geranylation of a suitable 4-methoxybenzoic acid derivative. The direct geranylation of 4-methoxybenzoic acid can be challenging due to the deactivating effect of the carboxyl group on the aromatic ring for electrophilic substitution. A more viable approach would be the geranylation of a protected precursor, followed by deprotection and modification of a functional group to the desired carboxylic acid.

Proposed Experimental Protocol:

A potential synthetic pathway could start from 4-methoxyphenol (B1676288), which is more activated towards electrophilic substitution.

-

C-Geranylation of 4-Methoxyphenol:

-

Dissolve 4-methoxyphenol in a suitable aprotic solvent (e.g., dioxane).

-

Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O).[5]

-

Slowly add geraniol (B1671447) to the reaction mixture at a controlled temperature (e.g., 0-25 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting 3-geranyl-4-methoxyphenol using column chromatography.

-

-

Conversion to 3-Geranyl-4-methoxybenzoic acid:

-

The purified 3-geranyl-4-methoxyphenol would then need to be converted to the corresponding benzoic acid. This could be achieved through a multi-step process, for instance, by introducing a formyl group (formylation) followed by oxidation, or through carboxylation using a strong base and carbon dioxide (Kolbe-Schmitt reaction), although the latter may have regioselectivity issues. A more controlled method would be necessary, potentially involving protection of the phenolic hydroxyl group, lithiation and subsequent carboxylation.

-

Biological Significance and Potential Mechanism of Action

While there is no direct data on the biological activity of 3-Geranyl-4-methoxybenzoic acid, the activities of related compounds suggest it may possess anti-inflammatory, antimicrobial, and anticancer properties.[4][6][7]

Anti-inflammatory Activity

Geranylated flavonoids and other phenols have been shown to exhibit anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[6] Phenolic compounds, in general, can also inhibit leukocyte chemotaxis and reduce the production of reactive oxygen species (ROS) by neutrophils.[7][8]

Hypothesized Anti-inflammatory Signaling Pathway:

Caption: Hypothesized anti-inflammatory mechanism of action.

Other Potential Activities

Derivatives of benzoic acid have a wide range of pharmacological applications, including antimicrobial and anticancer effects.[4] The lipophilic geranyl tail of 3-Geranyl-4-methoxybenzoic acid would likely enhance its ability to interact with cellular membranes and intracellular targets compared to its non-geranylated counterpart, 4-methoxybenzoic acid.[9][10]

Quantitative Data from Related Compounds

To provide a framework for the potential efficacy of 3-Geranyl-4-methoxybenzoic acid, the following table summarizes quantitative data for structurally similar compounds.

| Compound | Biological Activity | Assay | Result | Reference |

| Diplacone (a geranylated flavanone) | Anti-inflammatory | COX-1 Inhibition | IC₅₀ = 3.8 µM | [6] |

| Diplacone (a geranylated flavanone) | Anti-inflammatory | COX-2 Inhibition | IC₅₀ = 15.2 µM | [6] |

| 3-Farnesyl-2-hydroxybenzoic acid | Antibacterial | Staphylococcus aureus | - | [2] |

| 3-Farnesyl-2-hydroxybenzoic acid | Antibacterial | Escherichia coli | - | [2] |

| Eugenol (a phenolic compound) | Anti-inflammatory | Neutrophil Chemotaxis Inhibition | Potent activity | [8] |

Note: IC₅₀ values represent the concentration of a substance that is required for 50% inhibition in vitro.

Conclusion and Future Directions

3-Geranyl-4-methoxybenzoic acid represents a potentially valuable molecule for drug discovery, particularly in the area of inflammatory diseases. Based on the known activities of related geranylated phenols and methoxybenzoic acid derivatives, it is reasonable to hypothesize that this compound will exhibit significant biological effects.

Future research should focus on:

-

Definitive Synthesis and Characterization: Development and validation of an efficient synthetic route to produce sufficient quantities of pure 3-Geranyl-4-methoxybenzoic acid for biological testing.

-

In Vitro Biological Screening: Comprehensive evaluation of its anti-inflammatory, antimicrobial, and cytotoxic activities. This should include assays for COX/LOX inhibition, cytokine production, and activity against a panel of bacterial and cancer cell lines.

-

Mechanism of Action Studies: If promising activity is identified, further studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

-

Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential as a drug candidate.

The exploration of this and other novel prenylated benzoic acid derivatives holds promise for the development of new therapeutic agents.

References

- 1. plantaedb.com [plantaedb.com]

- 2. researchgate.net [researchgate.net]

- 3. ICI Journals Master List [journals.indexcopernicus.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammatory Activity of Natural Geranylated Flavonoids: Cyclooxygenase and Lipoxygenase Inhibitory Properties and Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 10. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3-Geranyl-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of 3-Geranyl-4-methoxybenzoic acid. Due to a scarcity of direct experimental data on this specific compound, this document leverages information from closely related structural analogs and computational predictions to infer its potential biological activities and mechanisms of action. The primary focus is on anti-inflammatory and anti-cancer applications, with additional discussion on other potential therapeutic areas. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key signaling pathways to facilitate further research and drug development efforts.

Introduction

3-Geranyl-4-methoxybenzoic acid is a natural product belonging to the class of geranylated benzoic acid derivatives. While research on this specific molecule is limited, its structural motifs—a benzoic acid core, a methoxy (B1213986) group, and a geranyl side chain—are present in numerous compounds with established biological activities. The geranyl group, a 10-carbon isoprenoid chain, is known to enhance the lipophilicity of molecules, potentially increasing their ability to cross cellular membranes and interact with intracellular targets. The methoxybenzoic acid scaffold is a common feature in compounds with a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.

This guide will synthesize the available, albeit limited, information on 3-Geranyl-4-methoxybenzoic acid and draw plausible inferences from more extensively studied analogs to illuminate its therapeutic potential.

Predicted Therapeutic Targets

Computational predictions offer a preliminary glimpse into the potential protein targets of 3-Geranyl-4-methoxybenzoic acid. While these predictions require experimental validation, they provide a valuable starting point for further investigation.

| Target Name | UniProt ID | Prediction Probability | Model Accuracy |

| Geranylgeranyl pyrophosphate synthetase | O95749 | 95.28% | 92.08% |

| Glycine transporter 2 | Q9Y345 | 95.15% | 99.17% |

Data sourced from PlantaeDB. These are computational predictions and have not been experimentally validated.

The predicted interaction with Geranylgeranyl pyrophosphate synthetase (GGPPS) is particularly noteworthy. GGPPS is a key enzyme in the mevalonate (B85504) pathway, which is crucial for the synthesis of cholesterol and various non-steroidal isoprenoids. These isoprenoids are essential for the post-translational modification of small GTPases, such as Ras, Rho, and Rab, which are critical for cell growth, differentiation, and survival. Inhibition of GGPPS could, therefore, have implications in cancer therapy.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally similar compounds, 3-Geranyl-4-methoxybenzoic acid may hold therapeutic promise in the following areas:

Anti-Inflammatory Activity

A closely related compound, 3-Geranyl-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic acid , has demonstrated significant anti-inflammatory properties.[1][2] This suggests that the geranylated benzoic acid scaffold is a key pharmacophore for anti-inflammatory effects. The mechanism is likely related to the modulation of inflammatory signaling pathways.

A proposed workflow for evaluating the anti-inflammatory potential of 3-Geranyl-4-methoxybenzoic acid is depicted below.

Anti-Cancer Activity

Another structural analog, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid , has been identified as a promising cancer chemopreventive agent.[3] This suggests that the geranyl and methoxy substitutions on a phenyl ring system could contribute to anti-cancer effects. The potential anti-cancer mechanism of 3-Geranyl-4-methoxybenzoic acid could involve the inhibition of key cell survival pathways, such as the Akt/NF-κB signaling cascade. A derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester , has been shown to target this pathway in prostate cancer cells.[4][5]

The Akt/NF-κB signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers.

Quantitative Data from Analog Studies

The following table summarizes the quantitative data available for a closely related anti-inflammatory compound.

| Compound | Assay | Dose/Concentration | Inhibitory Effect (%) | Reference |

| 3-Geranyl-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic acid | TPA-induced mouse ear edema | 500 µ g/ear | 65% | [1][2] |

| Acetate derivative | TPA-induced mouse ear edema | 500 µ g/ear | 38% | [1][2] |

| Methyl ether derivative | TPA-induced mouse ear edema | 500 µ g/ear | 27% | [1][2] |

These results indicate that the free carboxylic acid and hydroxyl groups are important for the anti-inflammatory activity of this class of compounds.

Experimental Protocols

The following is a detailed methodology for the TPA-induced mouse ear edema assay, which is a standard in vivo model for screening anti-inflammatory compounds. This protocol is based on the studies conducted on the structural analogs of 3-Geranyl-4-methoxybenzoic acid.[1][2]

TPA-Induced Mouse Ear Edema Assay

Objective: To evaluate the topical anti-inflammatory activity of a test compound.

Materials:

-

Male ddY mice (5 weeks old)

-

12-O-Tetradecanoylphorbol-13-acetate (TPA)

-

Test compound (3-Geranyl-4-methoxybenzoic acid)

-

Vehicle (e.g., acetone)

-

Bovine collagenase

-

Phosphate-buffered saline (PBS)

-

Punch biopsy tool (5 mm diameter)

-

Analytical balance

Procedure:

-

Dissolve TPA in the vehicle to a final concentration of 1 µg/20 µL.

-

Dissolve the test compound in the vehicle at the desired concentration (e.g., to deliver 500 µg in 20 µL).

-

Apply 20 µL of the test compound solution to the inner and outer surfaces of the right ear of each mouse.

-

Thirty minutes after treatment with the test compound, apply 20 µL of the TPA solution to the same ear.

-

The left ear receives the vehicle only and serves as a negative control.

-

After a specified period (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.

-

Take a 5 mm diameter plug from both the right and left ears using a punch biopsy tool.

-

Weigh the ear plugs immediately.

-

The inhibitory effect (IE) is calculated using the following formula: IE (%) = [1 - (Weight of TPA + compound treated plug - Weight of vehicle treated plug) / (Weight of TPA treated plug - Weight of vehicle treated plug)] x 100

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of 3-Geranyl-4-methoxybenzoic acid is currently lacking, computational predictions and data from structurally related compounds suggest that it holds potential as an anti-inflammatory and anti-cancer agent. The predicted interaction with GGPPS and the known activity of similar molecules on the Akt/NF-κB pathway provide promising avenues for future research.

To fully elucidate the therapeutic potential of 3-Geranyl-4-methoxybenzoic acid, the following steps are recommended:

-

In vitro screening: The compound should be tested in a panel of assays to confirm its predicted activities, including enzyme inhibition assays for GGPPS and cell-based assays for inflammation and cancer.

-

Mechanism of action studies: Should the initial screening yield positive results, further studies should be conducted to identify the specific molecular targets and signaling pathways modulated by the compound.

-

In vivo efficacy: Promising in vitro results should be followed up with in vivo studies in relevant animal models of inflammation and cancer to assess efficacy and safety.

The information presented in this guide provides a foundational framework for initiating a comprehensive investigation into the therapeutic potential of 3-Geranyl-4-methoxybenzoic acid.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid: a novel promising cancer chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemical: 3-Geranyl-4-methoxybenzoic acid [caps.ncbs.res.in]

- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

The Potential of 3-Geranyl-4-methoxybenzoic Acid as a Hyaluronidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no direct scientific studies have been published specifically investigating the hyaluronidase (B3051955) inhibitory activity of 3-Geranyl-4-methoxybenzoic acid. This technical guide, therefore, presents a theoretical framework based on the known activities of structurally related compounds and general principles of hyaluronidase inhibition. The information provided herein is intended to guide future research in this promising area.

Introduction: Hyaluronidase and Its Inhibition

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix (ECM).[1] By breaking down hyaluronic acid, hyaluronidase increases tissue permeability and is involved in various physiological and pathological processes, including inflammation, angiogenesis, and cancer metastasis.[2] Inhibition of hyaluronidase is a key therapeutic strategy for conditions characterized by excessive ECM degradation and inflammation.

Phenolic compounds, including benzoic acid derivatives, are a well-established class of hyaluronidase inhibitors. Their mechanism of action is often attributed to their ability to interact with the active site of the enzyme, thereby preventing the binding and degradation of hyaluronic acid.

3-Geranyl-4-methoxybenzoic Acid: A Candidate for Investigation

3-Geranyl-4-methoxybenzoic acid is a natural compound that belongs to the family of geranylated phenolic acids. While its direct interaction with hyaluronidase has not been explored, its structural features suggest it as a potential inhibitor:

-

Benzoic Acid Core: Benzoic acid and its derivatives are known to exhibit hyaluronidase inhibitory activity.

-

Methoxy (B1213986) Group: The presence of a methoxy group at the 4-position may influence its binding affinity to the enzyme. Notably, p-methoxybenzoic acid has been identified as a competitive inhibitor of hyaluronidase.[3]

-

Geranyl Moiety: The lipophilic geranyl group could enhance the compound's interaction with the enzyme and its localization within the cellular microenvironment.

Quantitative Data on Related Hyaluronidase Inhibitors

The following table summarizes the hyaluronidase inhibitory activity of benzoic acid derivatives structurally related to 3-Geranyl-4-methoxybenzoic acid. This data provides a basis for hypothesizing the potential efficacy of the target compound.

| Compound | Type of Inhibition | IC50 Value (mM) | Ki Value (mM) | Reference |

| p-hydroxybenzoic acid | Competitive | 1.3 | 0.73 | [3] |

| p-methoxybenzoic acid | Competitive | 0.42 | 0.43 | [3] |

Experimental Protocol: In Vitro Hyaluronidase Inhibition Assay

This section details a common in vitro method to assess the hyaluronidase inhibitory activity of a test compound.

Principle: The assay measures the amount of N-acetylglucosamine released from hyaluronic acid upon enzymatic cleavage by hyaluronidase. An inhibitor will reduce the amount of product formed.

Materials:

-

Hyaluronidase from bovine testes

-

Hyaluronic acid sodium salt

-

p-Dimethylaminobenzaldehyde (DMAB)

-

Potassium tetraborate (B1243019)

-

Bovine Serum Albumin (BSA)

-

Acetate (B1210297) buffer (e.g., 0.1 M, pH 3.5-4.5)

-

Test compound (e.g., 3-Geranyl-4-methoxybenzoic acid) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all solutions in the appropriate buffers and concentrations.

-

Enzyme and Inhibitor Incubation:

-

In a microplate well, add a specific volume of acetate buffer.

-

Add the test compound at various concentrations.

-

Add the hyaluronidase solution.

-

Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).

-

-

Substrate Addition and Reaction:

-

Add the hyaluronic acid solution to initiate the enzymatic reaction.

-

Incubate at 37°C for a specific duration (e.g., 30-60 minutes).

-

-

Termination of Reaction:

-

Add potassium tetraborate solution to stop the reaction.

-

Heat the plate in a boiling water bath for a few minutes and then cool on ice.

-

-

Color Development:

-

Add the DMAB reagent to each well.

-

Incubate at 37°C to allow for color development.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (typically around 585 nm) using a microplate reader.

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential signaling pathway affected by hyaluronidase inhibition and the general workflow of an inhibition assay.

Caption: Proposed pathway of hyaluronidase inhibition by 3-Geranyl-4-methoxybenzoic acid.

Caption: General workflow for a hyaluronidase inhibition assay.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural characteristics of 3-Geranyl-4-methoxybenzoic acid, in conjunction with data from related benzoic acid derivatives, strongly suggest its potential as a hyaluronidase inhibitor. Its anti-inflammatory properties, common to many phenolic compounds, further support its candidacy for investigation in inflammatory conditions mediated by hyaluronidase activity.

Future research should focus on:

-

In vitro validation: Performing hyaluronidase inhibition assays to determine the IC50 value of 3-Geranyl-4-methoxybenzoic acid.

-

Mechanism of action studies: Investigating the type of inhibition (e.g., competitive, non-competitive) through kinetic studies.

-

Cell-based assays: Evaluating its effects on cellular models of inflammation and ECM remodeling.

-

In vivo studies: Assessing its efficacy in animal models of inflammatory diseases.

The exploration of 3-Geranyl-4-methoxybenzoic acid as a hyaluronidase inhibitor represents a promising avenue for the development of novel therapeutics for a range of inflammatory and proliferative disorders.

References

- 1. Hyaluronidase: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyaluronidase inhibitors: a biological and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthetic Pathway of Geranylated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylated benzoic acid derivatives are a class of natural products with a diverse range of biological activities, making them promising candidates for drug development and other biotechnological applications. A key intermediate in the biosynthesis of many valuable compounds, such as the potent anti-inflammatory and anti-cancer agent shikonin (B1681659), is 3-geranyl-4-hydroxybenzoic acid.[1][2] This technical guide provides an in-depth overview of the biosynthetic pathway of these derivatives, focusing on the core enzymatic reactions, quantitative data, and detailed experimental protocols relevant to their study and production.

Core Biosynthetic Pathway

The biosynthesis of geranylated benzoic acid derivatives is a multi-step process that converges two major metabolic pathways: the shikimate pathway, which provides the aromatic benzoic acid core, and the mevalonate (B85504) (MVA) pathway, which supplies the isoprenoid geranyl group. The key reaction is the geranylation of a benzoic acid acceptor, a step catalyzed by a specific class of prenyltransferases.

Precursor Biosynthesis

-

Benzoic Acid Moiety (via the Shikimate Pathway): The aromatic precursor, p-hydroxybenzoic acid (pHBA), is synthesized from chorismate, a key intermediate of the shikimate pathway.[2] This pathway starts from the central carbon metabolism intermediates, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, and proceeds through a series of enzymatic steps to produce aromatic amino acids and other aromatic compounds.[3]

-

Geranyl Diphosphate (B83284) (GPP) (via the Mevalonate Pathway): The isoprenoid donor, geranyl diphosphate (GPP), is generated through the mevalonate pathway. This pathway utilizes acetyl-CoA as a starting material and proceeds through key intermediates such as mevalonate and isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[4]

The Key Geranylation Step

The central reaction in the formation of geranylated benzoic acid derivatives is the transfer of the C10 geranyl moiety from GPP to the aromatic ring of pHBA. This reaction is catalyzed by p-hydroxybenzoate:geranyltransferase (PGT) , a membrane-bound enzyme belonging to the UbiA superfamily of prenyltransferases.[5][6][7] The geranyl group is typically attached at the C3 position of pHBA to form 3-geranyl-4-hydroxybenzoic acid.[1][7]

Downstream Modifications

Following the initial geranylation, the resulting 3-geranyl-4-hydroxybenzoic acid can undergo further enzymatic modifications, such as hydroxylations and cyclizations, to produce a diverse array of natural products. For instance, in the biosynthesis of shikonin, 3-geranyl-4-hydroxybenzoic acid is a crucial precursor that undergoes a series of reactions to form the final naphthoquinone structure.[2][8]

Quantitative Data

Quantitative analysis of the enzymes and products in the biosynthetic pathway is crucial for understanding its efficiency and for metabolic engineering efforts. The following tables summarize key quantitative data reported in the literature.

| Enzyme | Source Organism | Substrate | K_m_ (µM) | Reference |

| p-hydroxybenzoate:geranyltransferase (PGT) | Lithospermum erythrorhizon | p-hydroxybenzoate | 18.4 | [5] |

| Geranyl diphosphate | 13.8 | [5] |

Table 1: Enzyme Kinetic Data for p-hydroxybenzoate:geranyltransferase.

| Host Organism | Engineered Pathway | Precursor Fed | Product Titer (mg/L) | Reference |

| Saccharomyces cerevisiae WAT11U | Recombinant expression of Arnebia euchroma PGT | 1 mM p-hydroxybenzoate | 0.1567 | [1] |

| High yield monoterpene S. cerevisiae strain | Recombinant expression of Arnebia euchroma PGT | 1 mM p-hydroxybenzoate | 20.8624 | [1] |

| Engineered S. cerevisiae StHP6tHC | Co-overexpression of SctHMG1, optimized EcUbiC and AePGT6 | 1 mM p-hydroxybenzoate | 179.29 | [1] |

Table 2: Production of 3-geranyl-4-hydroxybenzoic acid in Engineered Yeast.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the geranylated benzoic acid biosynthetic pathway.

Cloning of p-hydroxybenzoate:geranyltransferase (PGT) from Lithospermum erythrorhizon

This protocol is based on the methods described for the isolation of PGT cDNAs.[6][9]

1.1. RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from Lithospermum erythrorhizon cell cultures induced for shikonin biosynthesis (e.g., grown in M9 medium in the dark).

-

Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.

1.2. Degenerate PCR:

-

Design degenerate PCR primers based on conserved amino acid sequences of known polyprenyltransferases (e.g., from the UbiA family).

-

Perform nested PCR on the cDNA library to amplify a fragment of the PGT gene.

1.3. 3'-RACE (Rapid Amplification of cDNA Ends):

-

Use the amplified PCR fragment to design a gene-specific primer for 3'-RACE to obtain the full-length cDNA sequence.

1.4. Cloning into an Expression Vector:

-

Clone the full-length PGT cDNA into a suitable yeast expression vector (e.g., a pYES2 derivative) for functional characterization.

Heterologous Expression and Purification of Recombinant PGT in Saccharomyces cerevisiae

This protocol is a generalized procedure for the expression and purification of a membrane-bound prenyltransferase in yeast.

2.1. Yeast Transformation and Culture:

-

Transform a suitable S. cerevisiae strain (e.g., a coq2 disruptant to reduce background activity) with the PGT expression vector.

-

Grow the transformed yeast in an appropriate selection medium.

-

Induce protein expression according to the promoter used in the expression vector (e.g., with galactose for the GAL1 promoter).

2.2. Microsome Preparation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cells in a lysis buffer containing protease inhibitors.

-

Disrupt the cells using glass beads or a French press.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the membrane-bound PGT.

2.3. Solubilization and Purification:

-

Resuspend the microsomal pellet in a solubilization buffer containing a mild non-ionic detergent (e.g., digitonin (B1670571) or Triton X-100) to extract the membrane proteins.[5]

-

Centrifuge at high speed to remove insoluble material.

-

Purify the solubilized PGT using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

Enzyme Assay for p-hydroxybenzoate:geranyltransferase (PGT)

This assay is designed to measure the activity of PGT by quantifying the formation of 3-geranyl-4-hydroxybenzoic acid.

3.1. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂ (essential for activity)[5]

-

p-hydroxybenzoic acid (substrate)

-

Geranyl diphosphate (substrate)

-

Enzyme preparation (purified enzyme or microsomal fraction)

-

3.2. Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

3.3. Reaction Termination and Product Extraction:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the product, 3-geranyl-4-hydroxybenzoic acid, into the organic phase.

3.4. Product Quantification:

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the sample by HPLC or LC-MS/MS to quantify the amount of 3-geranyl-4-hydroxybenzoic acid formed.

HPLC-MS/MS Quantification of 3-geranyl-4-hydroxybenzoic acid

This protocol provides a framework for developing a sensitive and specific method for quantifying 3-geranyl-4-hydroxybenzoic acid.

4.1. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

4.2. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion (Q1): m/z corresponding to the deprotonated molecule of 3-geranyl-4-hydroxybenzoic acid ([M-H]⁻).

-

Product Ion (Q3): Select a characteristic fragment ion for quantification and another for confirmation.

-

-

Optimization: Optimize cone voltage and collision energy to maximize the signal for the selected MRM transitions.

4.3. Quantification:

-

Prepare a standard curve using a pure standard of 3-geranyl-4-hydroxybenzoic acid.

-

Quantify the analyte in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Biosynthetic pathway of geranylated benzoic acid derivatives.

Caption: Experimental workflow for studying PGT.

Conclusion

This technical guide provides a comprehensive overview of the biosynthetic pathway of geranylated benzoic acid derivatives, with a focus on 3-geranyl-4-hydroxybenzoic acid. The information presented, including the detailed biosynthetic steps, quantitative data, and experimental protocols, serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of this pathway is essential for harnessing its potential through metabolic engineering and synthetic biology approaches to produce valuable bioactive compounds. The provided diagrams offer a clear visual representation of the complex biological processes and experimental procedures involved in this exciting field of research.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 4. One moment, please... [viper.ac.in]

- 5. 4-Hydroxybenzoate 3-geranyltransferase from Lithospermum erythrorhizon: purification of a plant membrane-bound prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Geranyl diphosphate:4-hydroxybenzoate geranyltransferase from Lithospermum erythrorhizon. Cloning and characterization of a ket enzyme in shikonin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vuir.vu.edu.au [vuir.vu.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Natural Sources of Prenylated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of prenylated benzoic acids, a class of secondary metabolites with significant therapeutic potential. This document provides a comprehensive overview of their sources, quantitative data where available, detailed experimental protocols for their isolation, and an examination of the key signaling pathways they modulate.

Principal Natural Sources of Prenylated Benzoic Acids

Prenylated benzoic acids are predominantly found in the plant kingdom, with particular prevalence in the Piperaceae family. Certain species of fungi have also been identified as producers of these valuable compounds.

The Piper Genus: A Rich Reservoir

The genus Piper stands out as a prolific source of diverse prenylated benzoic acids. These compounds are key components of the plants' chemical defense mechanisms.[1] Species notable for producing these molecules include:

-

Piper aduncum : Leaves of this plant have been found to contain a variety of prenylated p-hydroxybenzoic acid derivatives.

-

Piper hispidum : The stems of this species yield several 4-hydroxy-benzoic acid derivatives.

-

Piper kelleyi : The leaves are a known source of 3-geranyl-4-hydroxy-5-(3″,3″-dimethylallyl)benzoic acid and related chromanes.

-

Piper heterophyllum : This species has been a source for the isolation of various prenylated hydroxybenzoic acids.[2]

Almond Hulls (Prunus amygdalus): An Agro-Industrial Byproduct

A novel source of prenylated benzoic acids has been identified in the hulls of almonds (Prunus amygdalus), which are typically considered an agricultural waste product. Specifically, 3-prenyl-4-O-beta-D-glucopyranosyloxy-4-hydroxylbenzoic acid has been isolated from this source.[3][4][5]

Ferula kuhistanica: A Medicinal Plant Source

The roots of the Uzbekistan medicinal plant, Ferula kuhistanica, have been shown to contain several prenylated benzoic acid derivatives, including kuhistanols and 3-farnesyl-p-hydroxybenzoic acid.[6][7]

Fungal Sources: An Emerging Frontier

While less explored than plant sources, certain fungi have been identified as producers of benzoic acid derivatives, indicating a potential for fermentation-based production. Examples include endophytic fungi, which live within plant tissues.

Quantitative Analysis of Prenylated Benzoic Acids

| Natural Source | Plant Part | Compound Class | Reported Concentration/Yield | Citation |

| Prunus amygdalus (Almond) | Hulls | Total Phenolic Content | Up to 110.17 ± 3.44 mg of GAE/g of extract | |

| Prunus amygdalus (Almond) | Hulls | Chlorogenic Acid | 42.52 ± 4.50 mg/100 g of fresh weight | [8] |

Note: Data for specific prenylated benzoic acid concentrations are limited. The table reflects available data on related phenolic compounds to provide a general indication of the phenolic content in these sources.

Experimental Protocols for Extraction and Isolation

The successful isolation of prenylated benzoic acids from their natural sources is a critical step in their study and development. The following protocols are based on methodologies reported in the scientific literature.

General Workflow for Extraction and Isolation

The process typically involves an initial solvent extraction from the dried and ground plant or fungal material, followed by chromatographic purification to isolate the compounds of interest.

Detailed Protocol for Extraction from Piper Species (Leaves)

This protocol is a composite of methods described for the extraction of prenylated compounds from Piper leaves.

-

Preparation of Plant Material : Air-dry the leaves of the Piper species at room temperature for 10 days and then grind them into a fine powder.

-

Solvent Extraction :

-

Method A: Maceration : Macerate 100 g of the dried leaf powder in 500 mL of acetone (B3395972) at room temperature for 72 hours with occasional stirring.[9]

-

Method B: Soxhlet Extraction : Perform Soxhlet extraction with 100 g of the powdered leaf sample in 500 mL of acetone at 56°C for 8 hours.[9]

-

Method C: Sonication : Mix 5.0 g of dried Piper leaves with 200 mL of distilled water (or an organic solvent like methanol) in a beaker. Perform ultrasound-assisted extraction at a set amplitude (e.g., 70%) for a specified duration (e.g., 15 minutes) while keeping the sample cool in an ice bath.[10]

-

-

Filtration and Concentration : Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Chromatographic Purification :

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions containing the compounds of interest and further purify them using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

Detailed Protocol for Extraction from Almond Hulls (Prunus amygdalus)

This protocol outlines a method for extracting phenolic compounds, including prenylated benzoic acids, from almond hulls.

-

Preparation of Material : Dry and powder the almond hulls.

-

Ultrasound-Assisted Extraction (UAE) :

-

Mix the powdered almond hulls with a 50% ethanol-water solution.

-

Perform the extraction in an ultrasonic bath at a frequency of 40 kHz.

-

Optimize extraction parameters such as the solid-to-solvent ratio, extraction time, and ethanol (B145695) concentration for maximum yield.

-

-

Solvent Partitioning :

-

The crude extract can be further purified by solvent partitioning. Sequentially partition the extract with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

-

Chromatographic Analysis and Purification :

-

Analyze the fractions using HPLC coupled with a diode array detector (DAD) or mass spectrometry (MS) to identify and quantify the prenylated benzoic acids.

-

Further purification can be achieved using preparative HPLC.

-

Key Signaling Pathways Modulated by Prenylated Benzoic Acids

Prenylated benzoic acids and related phenolic compounds exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many prenylated compounds have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial signaling pathway involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer. Prenylated compounds can modulate MAPK signaling, contributing to their anti-cancer properties.

Conclusion and Future Directions

Prenylated benzoic acids represent a promising class of natural products with significant potential for the development of new therapeutic agents. Plants from the Piper genus, along with agricultural byproducts like almond hulls, are particularly rich sources. While the isolation and characterization of these compounds are well-documented, further research is needed to establish comprehensive quantitative data across different species and geographical locations. The elucidation of their mechanisms of action, particularly their effects on key signaling pathways like NF-κB and MAPK, provides a solid foundation for their development as anti-inflammatory and anti-cancer drugs. Future studies should focus on optimizing extraction and purification protocols, conducting detailed quantitative analyses, and further exploring their molecular targets to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiparasitic activity of prenylated benzoic acid derivatives from Piper species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New prenylated benzoic acid and other constituents from almond hulls (Prunus amygdalus Batsch) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. profiles.ncat.edu [profiles.ncat.edu]

- 6. researchgate.net [researchgate.net]

- 7. Prenylated benzoic acid derivatives from Ferula kuhistanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant constituents of almond [Prunus dulcis (Mill.) D.A. Webb] hulls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of different extraction techniques on total phenolic and flavonoid contents, and antioxidant activity of betelvine and quantification of its phenolic constituents by validated HPTLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aidic.it [aidic.it]

The Role of 3-Geranyl-4-methoxybenzoic Acid in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Geranyl-4-methoxybenzoic acid is a prenylated benzoic acid derivative found in various plant species, notably within the genus Piper. As a secondary metabolite, it plays a significant role in the plant's defense mechanisms and has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the biosynthesis, biological functions, and experimental analysis of 3-Geranyl-4-methoxybenzoic acid. It includes detailed experimental protocols for its isolation and bioactivity assessment, a summary of quantitative data, and visual representations of its biosynthetic pathway and experimental workflows to facilitate further research and drug development endeavors.

Introduction

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment, often serving as a defense against herbivores, pathogens, and other stressors. Prenylated benzoic acids are a class of such metabolites, characterized by a benzoic acid core with one or more isoprenoid side chains.

3-Geranyl-4-methoxybenzoic acid is a notable example of a prenylated benzoic acid, identified in plants such as Piper aduncum. Its structure, featuring a C10 geranyl group attached to a 4-methoxybenzoic acid backbone, contributes to its lipophilicity and biological activity. This document serves as a comprehensive resource on the current understanding of 3-Geranyl-4-methoxybenzoic acid's role in plant secondary metabolism and its potential applications.

Biosynthesis of 3-Geranyl-4-methoxybenzoic Acid

The biosynthesis of 3-Geranyl-4-methoxybenzoic acid is a multi-step process that originates from the primary metabolic pathways of the plant. The core benzoic acid structure is derived from the shikimate and phenylpropanoid pathways, while the geranyl side chain is synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.

The proposed biosynthetic pathway involves the following key steps:

-

Formation of p-Hydroxybenzoic Acid: The pathway begins with the synthesis of L-phenylalanine, which is then converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL). A series of enzymatic reactions, including side-chain shortening, leads to the formation of p-hydroxybenzoic acid.

-

Prenylation: The key step in the formation of the precursor is the attachment of a geranyl group from geranyl diphosphate (B83284) (GPP) to the C3 position of p-hydroxybenzoic acid. This reaction is catalyzed by a prenyltransferase, specifically Geranyldiphosphate:4-hydroxybenzoate 3-geranyltransferase. This enzyme has been identified and characterized in Lithospermum erythrorhizon in the context of shikonin (B1681659) biosynthesis.

-

O-Methylation: The final step is the methylation of the hydroxyl group at the C4 position of 3-geranyl-4-hydroxybenzoic acid to yield 3-Geranyl-4-methoxybenzoic acid. This reaction is catalyzed by an O-methyltransferase (OMT), likely an S-adenosyl-L-methionine (SAM)-dependent enzyme. While the specific OMT for this reaction has not been definitively characterized, OMTs involved in the methylation of other phenylpropanoids are well-documented.

Role in Plant Secondary Metabolism

Secondary metabolites like 3-Geranyl-4-methoxybenzoic acid are crucial for the plant's survival and interaction with its environment. The primary roles of prenylated benzoic acids in plants include:

-

Defense against Pathogens: Benzoic acid and its derivatives are known to possess antimicrobial properties. The presence of the lipophilic geranyl group in 3-Geranyl-4-methoxybenzoic acid likely enhances its ability to disrupt microbial cell membranes, thereby providing a defense against bacterial and fungal pathogens[1][2].

-

Deterrent to Herbivores: The taste and potential toxicity of secondary metabolites can act as a deterrent to herbivores. While specific studies on 3-Geranyl-4-methoxybenzoic acid are limited, related prenylated compounds from Piper species have shown insecticidal and anti-herbivore activities.

-

Allelopathy: Some secondary metabolites are released into the soil to inhibit the growth of competing plant species. While not explicitly demonstrated for this compound, benzoic acid itself has been implicated in allelopathic interactions[1].

Biological Activities and Potential Applications

The structural features of 3-Geranyl-4-methoxybenzoic acid have prompted investigations into its biological activities, revealing its potential for therapeutic applications.

Anti-inflammatory Activity

Prenylated phenolic compounds are known to possess anti-inflammatory properties[3]. While direct data for 3-Geranyl-4-methoxybenzoic acid is limited, a closely related compound, 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, has been shown to exhibit significant anti-inflammatory effects[4]. The proposed mechanism of action for the anti-inflammatory activity of benzoic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway[5].

Antimicrobial Activity

Extracts from Piper species, which contain 3-Geranyl-4-methoxybenzoic acid, have demonstrated broad-spectrum antimicrobial activity[3][6]. The prenyl group is thought to enhance the compound's ability to interact with and disrupt microbial cell membranes.

Antiparasitic Activity

Studies have shown that 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acid exhibits potent and selective activity against Leishmania braziliensis.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of 3-Geranyl-4-methoxybenzoic acid and related compounds.

| Compound | Assay | Target Organism/System | Activity | Reference |

| 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acid | Antiparasitic | Leishmania braziliensis | IC₅₀: 6.5 µg/mL | [7] |

| 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid | Anti-inflammatory (TPA-induced mouse ear edema) | Mouse | 65% inhibition at 500 µ g/ear | [4] |

| Piper aduncum leaf extract (containing prenylated benzoic acids) | Antibacterial | Bacillus subtilis | MIC: 2.5 - 5 µg/mL | [3] |

| Piper aduncum leaf extract (containing prenylated benzoic acids) | Molluscicidal | Biomphalaria glabrata | - | [3] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of 3-Geranyl-4-methoxybenzoic acid.

Bioassay-Guided Isolation from Piper aduncum

This protocol is adapted from methodologies used for the isolation of prenylated compounds from Piper species.

Protocol:

-

Plant Material and Extraction:

-

Air-dry the leaves of Piper aduncum at room temperature and grind them into a fine powder.

-

Extract the powdered leaves with methanol (B129727) (MeOH) at room temperature with agitation for 48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Fractionation:

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition it successively with n-hexane and ethyl acetate (B1210297) (EtOAc).

-

Evaporate the solvents from each fraction to yield the n-hexane, EtOAc, and aqueous fractions.

-

-

Bioassay:

-

Screen the crude extract and each fraction for the desired biological activity (e.g., antibacterial activity against a panel of bacteria).

-

-

Isolation of Active Compounds:

-

Subject the most active fraction (e.g., the EtOAc fraction) to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Pool the fractions with similar TLC profiles and test them again for biological activity.

-

Further purify the active fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Perform final purification of the active sub-fractions by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain the pure 3-Geranyl-4-methoxybenzoic acid.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Antibacterial Activity Assay (Broth Microdilution Method for MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 3-Geranyl-4-methoxybenzoic acid.

Materials:

-

Pure 3-Geranyl-4-methoxybenzoic acid

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Preparation of Inoculum:

-

Culture the bacterial strains in MHB overnight at 37°C.

-

Dilute the overnight culture with fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 3-Geranyl-4-methoxybenzoic acid in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)

This in vitro assay measures the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Pure 3-Geranyl-4-methoxybenzoic acid

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 3-Geranyl-4-methoxybenzoic acid for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Measurement of Nitric Oxide:

-

Collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

-

Characterization

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the vinyl protons, and the methyl and methylene (B1212753) protons of the geranyl side chain.

-

¹³C NMR: The spectrum would display signals for the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, and the carbons of the geranyl moiety.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 3-Geranyl-4-methoxybenzoic acid (288.4 g/mol ). Fragmentation would likely involve the loss of the methoxy group, the carboxylic acid group, and cleavage of the geranyl side chain.

Conclusion and Future Perspectives

3-Geranyl-4-methoxybenzoic acid is a fascinating plant secondary metabolite with a clear role in chemical defense and promising pharmacological potential. Its biosynthesis from primary metabolic pathways highlights the intricate biochemical machinery of plants. The anti-inflammatory, antimicrobial, and antiparasitic activities of this compound and its derivatives warrant further investigation for the development of new therapeutic agents.

Future research should focus on:

-

The definitive identification and characterization of the O-methyltransferase involved in the final step of its biosynthesis.

-

A more comprehensive evaluation of its biological activity spectrum, including its efficacy against a wider range of pathogens and its in vivo anti-inflammatory effects.

-

Elucidation of the precise mechanisms of action for its observed biological activities.

-

Metabolic engineering approaches to enhance its production in plants or microbial systems for sustainable supply.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and application of 3-Geranyl-4-methoxybenzoic acid.

References

- 1. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances - PubMed [pubmed.ncbi.nlm.nih.gov]